Cas no 1806875-07-9 (4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile)
4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile
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- Inchi: 1S/C8H4F3IN2/c9-7(10)5-3-4(1-2-13)14-8(11)6(5)12/h3,7H,1H2
- InChI Key: LTSHWWULWJTQTA-UHFFFAOYSA-N
- SMILES: IC1=C(N=C(CC#N)C=C1C(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- XLogP3: 2.2
- Topological Polar Surface Area: 36.7
4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029035953-250mg |
4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile |
1806875-07-9 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
| Alichem | A029035953-500mg |
4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile |
1806875-07-9 | 95% | 500mg |
$1,836.65 | 2022-03-31 | |
| Alichem | A029035953-1g |
4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile |
1806875-07-9 | 95% | 1g |
$3,010.80 | 2022-03-31 |
4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile
Introduction to 4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile (CAS No. 1806875-07-9)
4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile, identified by the CAS number 1806875-07-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its versatility in drug design and development. The presence of multiple fluorine atoms and an iodine substituent in its molecular framework imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules.
The structural configuration of 4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile features a pyridine core substituted with a difluoromethyl group at the 4-position, a fluoro group at the 2-position, an iodine atom at the 3-position, and an acetonitrile moiety at the 6-position. This specific arrangement of functional groups enhances its reactivity and compatibility with various chemical transformations, enabling its use in constructing complex molecular architectures. The compound's ability to serve as a versatile building block has made it particularly useful in the synthesis of small-molecule inhibitors targeting various biological pathways.
In recent years, there has been a growing interest in exploring the pharmacological potential of fluorinated pyridines due to their ability to modulate enzyme activity and receptor binding. The introduction of fluorine atoms into the pyridine ring can significantly alter the metabolic stability, lipophilicity, and binding affinity of drug candidates. Specifically, the difluoromethyl group is known to enhance metabolic resistance, while the fluoro group can improve binding interactions with biological targets. The iodopyridine moiety further expands the compound's utility as it can undergo cross-coupling reactions, such as Suzuki or Stille couplings, which are pivotal in constructing biaryl structures found in many pharmaceuticals.
One of the most compelling applications of 4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling networks that drive pathological processes. The structural features of this compound make it an excellent scaffold for developing kinase inhibitors due to its ability to engage with ATP-binding pockets through hydrogen bonding and hydrophobic interactions. Furthermore, the presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of physicochemical properties to optimize drug-like characteristics.
Recent studies have highlighted the potential of fluorinated pyridines in antiviral and antibacterial therapies. The unique electronic properties conferred by fluorine atoms can enhance interactions with viral proteases or bacterial enzymes, leading to more effective inhibition. For instance, modifications involving difluoromethyl or fluoro substituents have been shown to improve pharmacokinetic profiles by increasing solubility and reducing susceptibility to degradation by enzymes. Additionally, the iodine atom at the 3-position provides a handle for further functionalization via transition-metal-catalyzed reactions, allowing for diversification of molecular structures without compromising core pharmacophoric elements.
The acetonitrile group at the 6-position of 4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile also contributes to its utility as a synthetic intermediate. Acetonitrile is a common solvent and reagent in organic synthesis, and its incorporation into the molecule facilitates various transformations such as nucleophilic substitutions or condensation reactions. This feature makes it particularly useful in multi-step synthetic routes where sequential functionalization is required.
The synthesis of 4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile typically involves multi-step organic reactions starting from commercially available pyridine derivatives. Key steps often include halogenation reactions to introduce fluorine and iodine substituents, followed by protection-deprotection strategies to install the acetonitrile group without interfering with other reactive sites. The use of advanced catalytic systems has further refined these synthetic pathways, enabling higher yields and purities while minimizing side reactions.
From a medicinal chemistry perspective, one notable advantage of this compound is its flexibility in derivative design. Researchers can modify various functional groups while retaining the core pyridine scaffold, allowing for rapid exploration of structure-activity relationships (SAR). This adaptability has been instrumental in identifying novel lead compounds with improved efficacy and reduced toxicity. For example, modifications around the difluoromethyl group have revealed new insights into how electronic effects influence binding affinity and metabolic stability.
The growing body of literature on fluorinated heterocycles underscores their importance in modern drug discovery. Compounds like 4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile exemplify how strategic functionalization can yield molecules with tailored properties for therapeutic applications. As research continues to uncover new biological targets and mechanisms, compounds such as this will remain indispensable tools for medicinal chemists seeking innovative solutions to complex medical challenges.
In conclusion,4-(Difluoromethyl)-2-fluoro-3-iodopyridine-6-acetonitrile (CAS No. 1806875-07-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability. Its role as a versatile intermediate enables the synthesis of diverse bioactive molecules targeting various diseases. With ongoing research expanding our understanding of fluorinated pyridines' pharmacological potential, this compound is poised to play an increasingly important role in future drug development efforts.
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